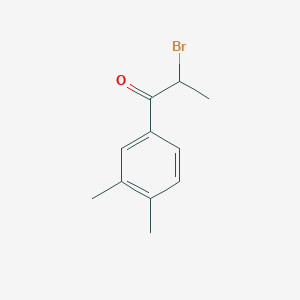![molecular formula C9H9BN2O2 B1293131 [3-(1H-pyrazol-3-yl)phenyl]boronic acid CAS No. 1100095-25-7](/img/structure/B1293131.png)
[3-(1H-pyrazol-3-yl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1H-pyrazol-3-yl)phenyl]boronic acid is a chemical compound with the molecular formula C9H9BN2O2 and a molecular weight of 187.99 g/mol . It belongs to the class of boronic acids, which are essential intermediates in organic synthesis and have diverse applications in medicinal chemistry, catalysis, and materials science.
Applications De Recherche Scientifique
Biomimetic CO2 Hydration Activity
Boronic acids have been investigated for their ability to mimic biological carbon capture processes. A study by Verma et al. (2021) highlighted the CO2 hydration activities of various boronic acids, including [3-methyl-6-(1H-pyrazol-1-yl)phenyl]boronic acid. This research utilized density functional theory calculations to elucidate the mechanistic details of boronic acids in CO2 hydration, revealing that 2,6-Dibromophenylboronic acid exhibited the highest turnover frequency among the studied compounds. This study demonstrates the potential of boronic acids in environmental applications, particularly in carbon capture technologies (Verma et al., 2021).
Organic Synthesis Intermediates
Antimicrobial Activity
A series of pyrazoline derivatives, including those containing boronic acid groups, have been synthesized and evaluated for their antimicrobial activity. Kumar et al. (2012) synthesized compounds that exhibited significant activity against both bacterial and fungal strains, with the presence of methoxy groups enhancing their antimicrobial efficacy. This research underscores the potential of boronic acid derivatives in the development of new antimicrobial agents (Kumar et al., 2012).
Corrosion Inhibition
Lgaz et al. (2020) explored the use of pyrazoline derivatives, closely related to boronic acid compounds, as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their findings indicate that these compounds offer excellent inhibition efficiency, protecting metal surfaces from corrosion. This study points to the broader applicability of boronic acid derivatives in industrial processes, particularly in corrosion prevention (Lgaz et al., 2020).
Mécanisme D'action
Target of Action
Related compounds such as pyrazoline derivatives have shown potential as neuroprotective agents by targeting enzymes like acetylcholinesterase .
Mode of Action
Boronic acid derivatives are known to participate in suzuki-miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This suggests that [3-(1H-pyrazol-3-yl)phenyl]boronic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds such as pyrazoline derivatives have been implicated in pathways involving reactive oxygen species (ros), which are produced through routine metabolic pathways and increase dramatically under cellular damage .
Result of Action
Related compounds have shown various biological activities such as antibacterial, antitumor, antidiabetic, and antioxidant activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
[3-(1H-pyrazol-5-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6,13-14H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRAGHYTEHJUTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=NN2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

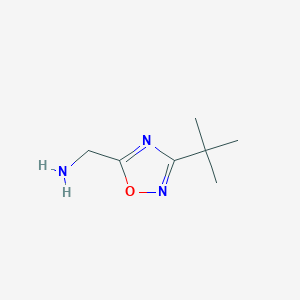
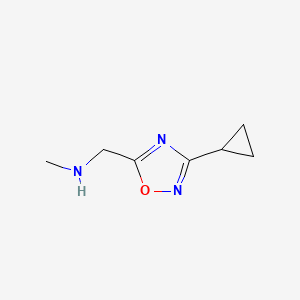

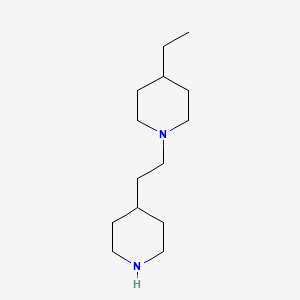
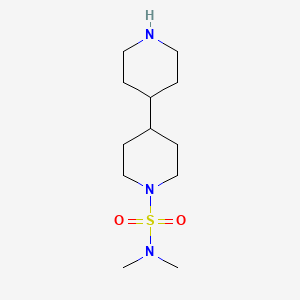
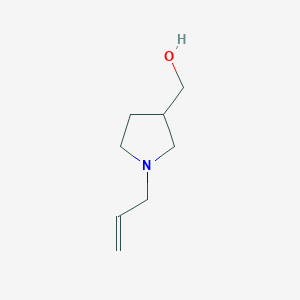
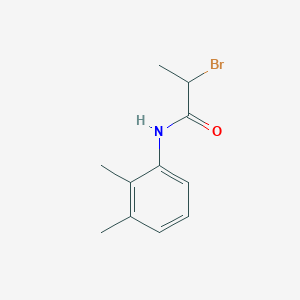
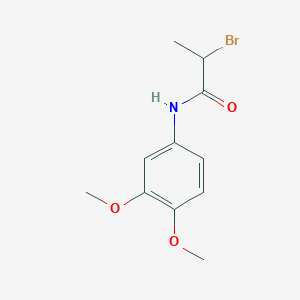

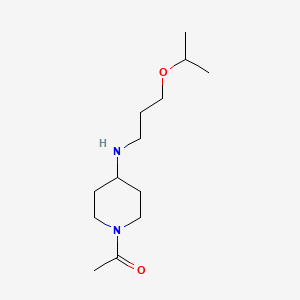
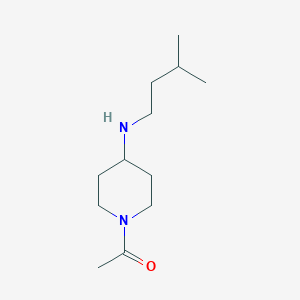
![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)
